molecular formula C25H26ClN5O2 B11338249 3-(2-chlorobenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

3-(2-chlorobenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B11338249
M. Wt: 464.0 g/mol
InChI Key: VOUFJDQBOXMABB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2-chlorobenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a tricyclic xanthine derivative with a pyrimido[2,1-f]purine core. Its structure features:

  • A 2-chlorobenzyl group at position 2.
  • Methyl groups at positions 1 and 5.
  • A 2-phenylethyl substituent at position 7.

For instance, similar compounds are synthesized via microwave-assisted solvent-free methods or reflux reactions with amines, as seen in related pyrimido[2,1-f]purine derivatives .

Properties

Molecular Formula

C25H26ClN5O2

Molecular Weight

464.0 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-1,7-dimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C25H26ClN5O2/c1-17-14-29(13-12-18-8-4-3-5-9-18)24-27-22-21(30(24)15-17)23(32)31(25(33)28(22)2)16-19-10-6-7-11-20(19)26/h3-11,17H,12-16H2,1-2H3

InChI Key

VOUFJDQBOXMABB-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4Cl)CCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorobenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimido[2,1-f]purine structure, followed by the introduction of the chlorobenzyl, dimethyl, and phenylethyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorobenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different substituents.

Scientific Research Applications

Medicinal Chemistry

The primary application of this compound lies in the field of medicinal chemistry. Its structural characteristics indicate potential activity against various diseases:

  • Anticancer Activity : The compound could be explored for its ability to inhibit cancer cell proliferation through interaction with specific molecular targets involved in tumor growth.
  • Anti-inflammatory Properties : Research may focus on its potential to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Biological Studies

The interactions of this compound with biological macromolecules such as proteins and nucleic acids are of significant interest:

  • Binding Affinity Studies : Investigating how the compound binds to various receptors or enzymes can reveal insights into its mechanism of action and therapeutic potential.
  • Molecular Docking Studies : Computational approaches can be employed to predict the binding interactions between this compound and target proteins.

Drug Development

Due to its promising biological activities, this compound can serve as a lead structure for the development of novel pharmaceuticals targeting specific diseases. Modifications to its structure may enhance efficacy and reduce side effects.

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Modifications

The activity and physicochemical properties of pyrimido[2,1-f]purine derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogs:

Table 1: Comparative Data for Selected Pyrimido[2,1-f]purine Derivatives
Compound Name / Substituents Molecular Formula Molecular Weight Key Modifications Biological Activity / Notes References
9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione C₁₉H₁₈ClFN₄O₂ 400.82 - 2-Chloro-6-fluorobenzyl at position 9
- Methyl at positions 1 and 3
Dual-target MAO-B inhibitor; synthesized via microwave-assisted solvent-free method
9-[2-(3,4-Dimethoxyphenyl)ethyl]-1-methyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione C₂₆H₃₄N₄O₄ 482.58 - 3-Methylbutyl at position 3
- 3,4-Dimethoxyphenylethyl at position 9
No explicit activity reported; structural emphasis on lipophilic side chains
1,3-Dimethyl-9-(prop-2-ynyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione C₁₃H₁₅N₅O₂ 273.28 - Propargyl group at position 9 High yield (93%); characterized by NMR and IR spectroscopy
9-(2-Methoxyphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione C₂₄H₂₅N₅O₃ 431.50 - 3-Methylbenzyl at position 3
- 2-Methoxyphenyl at position 9
Smiles notation provided; no explicit activity data
8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethylimidazo[2,1-f]purine-2,4(3H,8H)-dione C₂₉H₃₅N₇O₄ 565.64 - Isoquinolinylbutyl side chain 5-HT₁A/D₂ receptor affinity; PDE4B1/PDE10A inhibition

Key Trends and Structure-Activity Relationships (SAR)

Halogenated Benzyl Groups : The presence of halogen atoms (e.g., Cl, F) enhances binding to enzymes like MAO-B, as seen in 9-(2-chloro-6-fluorobenzyl)-...-dione , which exhibits dual-target activity for neurodegenerative diseases .

Alkyl/Aryl Chains : Lipophilic substituents (e.g., 3-methylbutyl, phenylethyl) improve membrane permeability but may reduce solubility. For example, the 3,4-dimethoxyphenylethyl group in increases molecular weight without compromising stability.

Heterocyclic Extensions: Compounds with extended heterocycles (e.g., isoquinolinylbutyl in ) show enhanced receptor affinity, particularly for serotonin and dopamine receptors.

Synthetic Efficiency : Propargyl and ethenyl substituents (e.g., in ) are synthesized in high yields (>70%) under reflux conditions, suggesting scalable routes for analogs.

Physicochemical and Spectroscopic Comparisons

  • NMR Data : Methyl and alkyl protons resonate between δ 2.17–4.52 ppm, while aromatic protons appear at δ 7.00–8.47 ppm, depending on substitution patterns .
  • IR Signatures : Strong carbonyl stretches (1,652–1,701 cm⁻¹) confirm the dione moiety, while alkyl C-H stretches occur at 2,952–3,123 cm⁻¹ .

Biological Activity

The compound 3-(2-chlorobenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic molecule with significant potential in medicinal chemistry. Its intricate structure suggests diverse biological activities, making it a subject of interest for researchers in pharmacology and drug development. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H26ClN5O2C_{25}H_{26}ClN_5O_2, with a molecular weight of approximately 440.96 g/mol. The structure features a pyrimido[2,1-f]purine core, which is known for its interactions with various biological targets due to the presence of functional groups such as chlorobenzyl and phenylethyl moieties.

Structural Characteristics

FeatureDescription
Molecular FormulaC25H26ClN5O2C_{25}H_{26}ClN_5O_2
Molecular Weight440.96 g/mol
Core StructurePyrimido[2,1-f]purine
Key Functional GroupsChlorobenzyl, Phenylethyl

The biological activity of 3-(2-chlorobenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is primarily attributed to its ability to interact with various receptors and enzymes involved in disease pathways. Research indicates that compounds with similar structures often exhibit:

  • Anticonvulsant Activity : Studies have shown that derivatives of pyrimidine compounds can demonstrate significant anticonvulsant effects in animal models .
  • Anticancer Properties : The compound may inhibit tumor growth by modulating cell cycle proteins and inducing apoptosis in cancer cells .
  • Neuroprotective Effects : Some studies suggest that related compounds can protect neuronal cells from oxidative stress and apoptosis .

In Vitro and In Vivo Studies

Research involving this compound has utilized various methodologies to assess its biological activity:

  • Binding Affinity Studies : Molecular docking studies have been employed to predict the binding interactions between the compound and specific biological targets.
  • Animal Models : In vivo studies have demonstrated the efficacy of similar compounds in reducing seizure frequency and severity in models of epilepsy.

Case Study 1: Anticonvulsant Activity

In a study assessing the anticonvulsant properties of structurally related compounds, it was found that certain derivatives exhibited an effective dose (ED50) significantly lower than that of traditional anticonvulsants like phenobarbital . This underscores the potential for 3-(2-chlorobenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione to serve as a novel treatment option.

Case Study 2: Anticancer Activity

Another study highlighted the ability of related compounds to inhibit cell proliferation in glioblastoma cell lines by inducing cell cycle arrest and apoptosis. The mechanism involved downregulation of cyclin-dependent kinase (Cdk) proteins and modulation of apoptotic pathways .

Q & A

Q. What are the established synthetic routes for this compound, and what are their limitations in yield or purity?

The primary synthetic routes involve multi-step purine/pyrimidine ring functionalization. For example, Suzuki-Miyaura cross-coupling reactions are often employed for aryl substitutions (e.g., chlorobenzyl or phenylethyl groups) . A general procedure includes refluxing intermediates with Pd(PPh₃)₄ catalysts in toluene, followed by purification via column chromatography. Key limitations include low yields (<50%) due to steric hindrance from the 2-chlorobenzyl group and competing side reactions during cyclization steps . Methodological improvements could involve optimizing solvent polarity or using microwave-assisted synthesis to enhance reaction efficiency.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

High-resolution NMR (¹H, ¹³C, and 2D-COSY) is critical for confirming the tetrahydropyrimido-purine core and substituent positions. For example, the 2-phenylethyl group’s protons exhibit distinct splitting patterns in the δ 2.8–3.2 ppm range . Purity is best assessed via HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Mass spectrometry (ESI-MS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 480–500) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial screens should focus on kinase inhibition (e.g., CDK or Aurora kinases) due to structural similarity to purine-based inhibitors. Use fluorescence-based ATP-competitive assays with recombinant enzymes (IC₅₀ determination) . Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations is advised to identify therapeutic windows .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity?

Quantum mechanical calculations (DFT at the B3LYP/6-31G* level) can model transition states for cyclization steps, identifying energy barriers caused by steric clashes . Machine learning (ML) models trained on reaction databases (e.g., USPTO) predict optimal catalysts or solvent systems. For example, Bayesian optimization can reduce trial-and-error experimentation by 30–50% . ICReDD’s reaction path search tools integrate quantum calculations with experimental data to prioritize viable pathways .

Q. What experimental design strategies resolve contradictions in reported bioactivity data?

Use factorial design (e.g., 2³ full factorial) to systematically vary parameters like substituent position (chlorobenzyl vs. methyl groups), solvent polarity, and temperature. For example, a study comparing 2-chloro vs. 4-chloro isomers showed 10-fold differences in kinase inhibition . Statistical analysis (ANOVA) identifies dominant factors, while surface-response models optimize conditions . Conflicting data may arise from impurities; orthogonal purity validation (HPLC, LC-MS) is critical .

Q. How can structure-activity relationships (SAR) be explored for this compound’s derivatives?

Systematic SAR studies require synthesizing analogs with:

  • Varied substituents: Replace 2-phenylethyl with alkyl or heteroaryl groups.
  • Core modifications: Introduce sulfur or oxygen into the pyrimidine ring. Use Free-Wilson analysis or 3D-QSAR (CoMFA) to correlate structural features (e.g., logP, polar surface area) with bioactivity . For example, increasing hydrophobicity (logP >3) enhances membrane permeability but may reduce solubility .

Methodological Recommendations

  • For Synthesis Optimization : Combine DOE with ML-driven parameter screening to minimize resource-intensive trials .
  • For Data Analysis : Use multivariate regression to deconvolute overlapping spectral signals (e.g., NMR peaks) .
  • For Bioactivity Validation : Employ orthogonal assays (e.g., SPR for binding affinity) to confirm initial screening results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.